4-Pyridinol, 2,3,5,6-tetrabromo-
Description
Context within Perhalogenated Pyridinol Derivatives
Perhalogenated pyridinol derivatives are a class of compounds where the pyridine (B92270) ring is substituted with multiple halogen atoms, and a hydroxyl group is present at one of the ring positions. These compounds are characterized by their high molecular weight, increased lipophilicity, and unique reactivity. The electron-withdrawing nature of the halogen atoms makes the pyridine ring electron-deficient, which in turn affects the acidity of the pyridinolic proton and the susceptibility of the ring to nucleophilic attack.
The properties of 4-Pyridinol, 2,3,5,6-tetrabromo- can be contextualized by comparing it to its chlorinated analogue, 2,3,5,6-tetrachloropyridine. The tetrachloro- derivative is a key intermediate in the synthesis of agrochemicals. The introduction of a carboxylic acid group to a similar tetrachloropyridine structure enhances its polarity and acidity. It is reasonable to infer that the tetrabromo- derivative exhibits similar, if not more pronounced, electronic effects due to the slightly lower electronegativity but higher polarizability of bromine compared to chlorine.
Physicochemical Properties of Halogenated Pyridines
| Property | 2,3,5,6-Tetrachloropyridine | 2,3,5,6-Tetrachloropyridine-4-carboxylic Acid |
| CAS Number | 2402-79-1 | 19340-26-2 |
| Molecular Weight | 216.9 g/mol | ~231.9 g/mol |
| Melting Point | 90-94°C | ~210–214°C |
| Boiling Point | 251–252°C | Not available |
| Solubility | Moderately soluble in organic solvents like ethanol, low in water. | Limited water solubility, high in polar aprotic solvents (e.g., DMF, DMSO). |
This table presents data for chlorinated analogues to provide context for the properties of 4-Pyridinol, 2,3,5,6-tetrabromo-.
Historical Development of Tetrabrominated Pyridine Chemistry
While a detailed historical account specifically for 4-Pyridinol, 2,3,5,6-tetrabromo- is not extensively documented in readily available literature, the development of polybrominated compounds, in general, has a rich history. Polybrominated diphenyl ethers (PBDEs), for instance, were first isolated from marine sponges in 1981 and have been a subject of continuous research since. nih.gov These naturally occurring organobromine compounds have sparked interest in the synthesis and properties of other polybrominated aromatic systems. nih.govmdpi.com
The synthesis of brominated compounds has evolved, with methods being developed to avoid the use of corrosive liquid bromine. For example, a single-pot, eco-friendly procedure for the preparation of 2,4,4,6-tetrabromo-2,5-cyclohexadienone (B1293818) from phenol (B47542) utilizes a mixture of alkali/alkaline earth metal bromide and bromate (B103136) as the brominating agent. google.com Such advancements in bromination techniques have likely facilitated the synthesis of a wide array of brominated heterocycles, including tetrabrominated pyridines.
Significance of Polyhalogenated Pyridine Architectures in Advanced Organic Synthesis
Polyhalogenated pyridines are highly valuable intermediates in advanced organic synthesis, primarily due to their utility in cross-coupling reactions. researchgate.net The presence of multiple halogen atoms allows for sequential and site-selective functionalization of the pyridine ring, providing access to a diverse range of complex molecules. researchgate.net
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.netwikipedia.org Polyhalogenated pyridines serve as excellent electrophilic partners in these reactions. The different reactivity of various halogen atoms (I > Br > Cl) can be exploited to achieve chemoselective couplings. For instance, in a molecule containing both bromine and chlorine, the bromine can be selectively reacted while leaving the chlorine intact for a subsequent transformation. researchgate.net
The regioselectivity of these cross-coupling reactions on polyhalogenated heterocycles is governed by a combination of electronic and steric factors. researchgate.netacs.org The electron-deficient nature of the polyhalogenated pyridine ring enhances its reactivity towards oxidative addition, a key step in the catalytic cycle of many cross-coupling reactions. acs.org By carefully choosing the catalyst, ligands, and reaction conditions, chemists can control which halogen atom is substituted, enabling the synthesis of a wide array of substituted pyridines with applications in medicinal chemistry and materials science. researchgate.netacs.orgrsc.org The ability to construct tetra-substituted pyridines through these methods highlights the importance of polyhalogenated precursors. researchgate.net
Structure
3D Structure
Properties
IUPAC Name |
2,3,5,6-tetrabromo-1H-pyridin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HBr4NO/c6-1-3(11)2(7)5(9)10-4(1)8/h(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLBNTXYTMMVJBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(NC(=C(C1=O)Br)Br)Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HBr4NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80348290 | |
| Record name | 4-Pyridinol, 2,3,5,6-tetrabromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80348290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98027-72-6, 10163-34-5 | |
| Record name | 2,3,5,6-Tetrabromo-4(1H)-pyridinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98027-72-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Pyridinol, 2,3,5,6-tetrabromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80348290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Pyridinol, 2,3,5,6 Tetrabromo
Direct Halogenation Approaches to Tetrabromopyridinols
Direct halogenation stands as a primary and straightforward strategy for the synthesis of polybrominated pyridinols. This approach involves the direct reaction of a suitable pyridinol precursor with a brominating agent.
Bromination of 4-Hydroxypyridine (B47283) Precursors
The direct and exhaustive bromination of 4-hydroxypyridine (which exists in tautomeric equilibrium with 4-pyridone) serves as a potential route to 4-Pyridinol, 2,3,5,6-tetrabromo-. The reactivity of the pyridine (B92270) ring is influenced by the electronic nature of the hydroxyl group and the reaction conditions.
Kinetic studies on the aqueous bromination of 4-pyridone have shown that the reaction proceeds readily, with the pyridone tautomer being the reactive species at a pH below 6, and its conjugate anion reacting at a pH above 6. These studies indicate a facile formation of 3,5-dibromo-4-pyridone. In fact, the monobromo derivative is often more reactive towards further bromination than the starting material due to its lower pKa values, which facilitates di-substitution.
For the preparation of more highly brominated species, forcing conditions are necessary. An attempted bromination of 4-pyridone in concentrated hydrobromic acid resulted in a 73% yield of 3,5-dibromo-4-pyridone, highlighting the challenge of achieving exhaustive bromination to the tetrabromo- stage under these specific conditions. The data suggests that even more rigorous methods are required to introduce bromine atoms at all four available positions on the pyridine ring.
| Precursor | Brominating Agent | Solvent | Product | Yield |
| 4-Pyridone | Bromine | Concentrated HBr | 3,5-Dibromo-4-pyridone | 73% |
Bromination of Substituted Pyridinol Analogues (e.g., 2,6-dibromo-4-pyridinol, 2,6-dibromo-4-methoxypyridine)
A logical extension of the direct halogenation approach is the use of already partially brominated pyridinol analogues as starting materials. The presence of bromine atoms on the pyridine ring can influence the regioselectivity and feasibility of subsequent bromination steps.
Bromination of 2,6-dibromo-4-pyridinol: The synthesis of the target compound from 2,6-dibromo-4-pyridinol would involve the introduction of two additional bromine atoms at the 3- and 5-positions. While specific literature detailing this direct conversion is scarce, the general principles of electrophilic aromatic substitution on halogenated pyridines suggest that forcing conditions would be necessary to overcome the deactivating effect of the existing bromine atoms.
Bromination of 2,6-dibromo-4-methoxypyridine: Utilizing a protected hydroxyl group, such as a methoxy (B1213986) group, can alter the reactivity of the pyridine ring. The synthesis would involve the bromination of 2,6-dibromo-4-methoxypyridine, followed by demethylation to yield the desired 4-pyridinol. This strategy can sometimes offer advantages in terms of solubility and side-product formation. However, the electron-donating nature of the methoxy group would need to be carefully considered in directing the incoming bromine atoms.
Indirect Synthesis Routes and Precursor Transformations
Indirect methods for the synthesis of 4-Pyridinol, 2,3,5,6-tetrabromo- involve the construction of the fully brominated pyridine ring from acyclic precursors or the transformation of other functional groups on a pre-existing brominated pyridine core.
One potential, though less direct, high-temperature approach involves the gas-phase bromination of 2,6-dibromopyridine (B144722). Research has shown that passing a mixture of 2,6-dibromopyridine and bromine over a pumice contact at temperatures around 500°C can lead to the formation of 2,3,4,6-tetrabromopyridine. While this produces a different isomer, it demonstrates that high-temperature halogenation can lead to polysubstituted pyridines. The applicability of such methods to the synthesis of the desired 4-pyridinol isomer would require significant adaptation and is not a commonly employed route.
Another indirect strategy could involve the conversion of a hydroxypyridine to a bromopyridine using reagents like a mixture of phosphorus oxybromide (POBr₃) and phosphorus pentabromide (PBr₅). This would transform the hydroxyl group into a bromine atom, and subsequent manipulation of other functional groups could potentially lead to the target molecule, although this represents a more convoluted pathway.
Comparative Analysis of Synthetic Efficiency and Selectivity
A comparative analysis of the synthetic methodologies for 4-Pyridinol, 2,3,5,6-tetrabromo- reveals a trade-off between directness and control.
Direct Halogenation:
Efficiency: The direct bromination of 4-hydroxypyridine is atom-economical in principle. However, achieving complete tetrabromination appears to be challenging, with studies showing the formation of di-brominated products in significant yields. The efficiency of forcing the reaction to completion to the tetrabromo- stage is not well-documented and is likely to be moderate due to the deactivating nature of the bromine substituents.
Selectivity: The initial bromination of 4-pyridone shows selectivity for the 3- and 5-positions. However, achieving exclusive formation of the tetrabromo- product without the formation of under- or over-brominated side products can be difficult to control.
Synthesis from Substituted Analogues:
Selectivity: The directing effects of the existing bromine atoms and the hydroxyl group would govern the regioselectivity of the subsequent bromination steps. This could lead to a more predictable outcome compared to the exhaustive bromination of the unsubstituted precursor.
Indirect Routes:
Efficiency and Selectivity: Indirect routes, such as high-temperature gas-phase reactions or multi-step functional group transformations, are generally less efficient and offer poor selectivity for the synthesis of a specific isomer like 2,3,5,6-tetrabromo-4-pyridinol. These methods are often more suited for the preparation of a mixture of isomers or for fundamental reactivity studies.
Reactivity Profiles and Mechanistic Investigations of 4 Pyridinol, 2,3,5,6 Tetrabromo
Nucleophilic Substitution Reactions on the Pyridine (B92270) Ring
The pyridine ring in 4-Pyridinol, 2,3,5,6-tetrabromo- is highly electron-deficient due to the cumulative electron-withdrawing inductive effects of the four bromine atoms and the nitrogen heteroatom. This electron deficiency renders the ring susceptible to nucleophilic attack, a characteristic feature of polyhalogenated pyridines.
Influence of Halogen Substitution Pattern on Reactivity
The extensive bromination of the pyridine ring significantly activates it towards nucleophilic aromatic substitution (SNAr). In general, halogens at the 2- (ortho) and 4- (para) positions of the pyridine ring exert a stronger activating effect than those at the 3- (meta) position. This is because the negative charge in the Meisenheimer-like intermediate can be delocalized onto the electronegative nitrogen atom when the attack occurs at the ortho or para positions, thus stabilizing the intermediate. youtube.comyoutube.com In 4-Pyridinol, 2,3,5,6-tetrabromo-, all available carbon atoms of the pyridine ring are substituted with bromine. The positions ortho and meta to the nitrogen (C2/C6 and C3/C5 respectively) are all halogenated. This dense halogenation pattern creates a highly electrophilic aromatic system.
The relative reactivity of the different bromine atoms as leaving groups in SNAr reactions is influenced by a combination of electronic and steric factors. Generally, for halopyridines, the order of leaving group ability is I > Br > Cl > F when the rate-determining step is the departure of the leaving group. sci-hub.se However, in many SNAr reactions, the attack of the nucleophile is the rate-determining step, and the reactivity order can be F > Cl > Br > I, a phenomenon known as the "element effect". nih.gov For polyhalogenated pyridines, the specific substitution pattern and the nature of the attacking nucleophile play a crucial role in determining which halogen is displaced.
Mechanistic Pathways in Nucleophilic Attack (e.g., Addition-Elimination Mechanism)
The primary mechanism for nucleophilic substitution on the 2,3,5,6-tetrabromo-4-pyridinol ring is the SNAr addition-elimination mechanism. quimicaorganica.org This process involves two key steps:
Addition of the nucleophile: A nucleophile attacks one of the electron-deficient carbon atoms bearing a bromine atom. This leads to the formation of a resonance-stabilized anionic intermediate, often referred to as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the pyridine ring and, importantly, onto the electronegative nitrogen atom, which provides significant stabilization. youtube.com
Elimination of the leaving group: The aromaticity of the pyridine ring is restored by the departure of a bromide ion.
The high degree of halogenation in 4-Pyridinol, 2,3,5,6-tetrabromo- strongly favors this pathway by stabilizing the anionic intermediate through the inductive effect of the remaining bromine atoms.
Organometallic Transformations via Metal-Halogen Exchange Processes
The carbon-bromine bonds in 4-Pyridinol, 2,3,5,6-tetrabromo- are susceptible to metal-halogen exchange, a powerful tool in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. This process typically involves the reaction of the brominated pyridine with an organolithium or Grignard reagent. wikipedia.orgznaturforsch.com
The regioselectivity of the metal-halogen exchange is influenced by the relative reactivity of the bromine atoms at different positions. In polyhalogenated pyridines, exchange often occurs preferentially at the 4-position, followed by the 2-position. However, the presence of the pyridinol/pyridone functionality and the dense halogenation pattern in 4-Pyridinol, 2,3,5,6-tetrabromo- can lead to complex reactivity. The acidic proton of the hydroxyl group can also react with the organometallic reagent, necessitating the use of excess reagent or a protection strategy. nih.gov
Once formed, the resulting organometallic intermediate (e.g., a lithiated or magnesiated pyridine) is a potent nucleophile and can react with a wide range of electrophiles, allowing for the introduction of various functional groups onto the pyridine core. arkat-usa.org
Table 1: Potential Organometallic Transformations of 4-Pyridinol, 2,3,5,6-tetrabromo-
| Reagent | Expected Intermediate | Potential Subsequent Reaction with Electrophile (E+) |
| n-BuLi | Lithiated Pyridine Derivative | Reaction with aldehydes, ketones, esters, CO2, etc. |
| i-PrMgCl | Grignard Reagent Derivative | Cross-coupling reactions (e.g., Suzuki, Negishi) |
| EtMgBr | Grignard Reagent Derivative | Reaction with various electrophiles |
Electrophilic Aromatic Substitution Dynamics
Electrophilic aromatic substitution (EAS) on the pyridine ring is generally disfavored compared to benzene. The electronegative nitrogen atom deactivates the ring towards electrophilic attack by inductively withdrawing electron density. pearson.combiosynce.com Furthermore, under the acidic conditions often employed for EAS, the pyridine nitrogen is protonated, further increasing the deactivation of the ring. youtube.com
In the case of 4-Pyridinol, 2,3,5,6-tetrabromo-, the presence of four strongly electron-withdrawing bromine atoms further deactivates the ring, making electrophilic substitution extremely difficult. nih.gov Any potential electrophilic attack would be directed by the existing substituents. The hydroxyl/oxo group is an activating, ortho-, para-directing group. However, all these positions are already substituted with bromine. Therefore, any further substitution would require forcing conditions and would likely lead to a mixture of products or decomposition.
Oxidation and Reduction Chemistry of the Pyridinol Moiety
The redox chemistry of 4-Pyridinol, 2,3,5,6-tetrabromo- involves both the pyridine ring and the pyridinol/pyridone system.
Oxidation: The pyridinol form can be oxidized. However, the pyridine ring itself is relatively resistant to oxidation, a property that is enhanced by the presence of electron-withdrawing bromine atoms. Strong oxidizing agents under harsh conditions would likely lead to the degradation of the molecule.
Reduction: Reduction of the pyridine ring is possible, typically through catalytic hydrogenation. This would lead to the corresponding tetrabrominated piperidine (B6355638) derivative. The choice of catalyst and reaction conditions would be crucial to achieve selective reduction of the ring without affecting the carbon-bromine bonds. The loss of electrons is termed oxidation, while the gain of electrons is reduction. libretexts.orgyoutube.com These two processes always occur in tandem in what are known as oxidation-reduction or redox reactions. libretexts.orgyoutube.com The species that loses electrons is oxidized and acts as the reducing agent, while the species that gains electrons is reduced and serves as the oxidizing agent. youtube.com
Exploration of Rearrangement Pathways
Substituted pyridinols and their derivatives can undergo various rearrangement reactions. For instance, the Meyer-Schuster rearrangement describes the acid-catalyzed rearrangement of propargyl alcohols to α,β-unsaturated carbonyl compounds. wikipedia.org While not directly applicable to 4-Pyridinol, 2,3,5,6-tetrabromo- itself, derivatives of this compound with appropriate side chains could potentially undergo such rearrangements.
Another class of relevant rearrangements includes those of pyridine N-oxides. If the nitrogen atom of 4-Pyridinol, 2,3,5,6-tetrabromo- were to be oxidized to the N-oxide, this could open up pathways for rearrangement reactions, such as those induced by acetic anhydride, which can lead to the introduction of a substituent at the 2-position. acs.orgacs.org However, the steric hindrance and electronic effects of the four bromine atoms would significantly influence the feasibility and outcome of such rearrangements. Pinacol-type rearrangements could also be envisioned for appropriately substituted diol derivatives of the pyridine ring. libretexts.org
Unlocking the Potential of 4-Pyridinol, 2,3,5,6-tetrabromo-: A Gateway to Novel Chemical Architectures
The highly functionalized heterocyclic compound, 4-Pyridinol, 2,3,5,6-tetrabromo-, stands as a versatile building block in the realm of organic synthesis. Its unique structure, featuring a pyridine core adorned with four bromine atoms and a hydroxyl group, offers multiple reactive sites for strategic chemical modifications. This article delves into the derivatization strategies and functional group interconversions that leverage this compound to construct a diverse array of complex molecules.
Derivatization Strategies and Functional Group Interconversions
The strategic manipulation of the bromine and hydroxyl functionalities of 4-Pyridinol, 2,3,5,6-tetrabromo- allows for the synthesis of a wide range of derivatives. These transformations are pivotal for creating novel molecular frameworks with potential applications in various fields of chemistry.
The presence of both a hydroxyl group and multiple carbon-bromine bonds on the pyridine (B92270) ring opens up avenues for selective functionalization.
The hydroxyl group of 4-Pyridinol, 2,3,5,6-tetrabromo- can undergo typical reactions of alcohols, such as etherification and esterification, to introduce a variety of substituents. These reactions are often straightforward and can be achieved under standard laboratory conditions. For instance, reaction with alkyl halides in the presence of a base can yield the corresponding ethers, while reaction with acyl chlorides or anhydrides can produce esters. This functionalization can be used to modify the solubility and electronic properties of the molecule.
The four bromine atoms on the pyridine ring are prime handles for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. wikipedia.orglibretexts.org These reactions are fundamental in modern organic synthesis for constructing complex molecular architectures.
The Suzuki-Miyaura coupling reaction is a powerful method for introducing aryl, heteroaryl, or vinyl groups by reacting the brominated pyridine with an appropriate organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgorganic-chemistry.orgyonedalabs.com The general catalytic cycle involves oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org The reactivity of the C-Br bonds can be influenced by their position on the pyridine ring, sometimes allowing for selective, stepwise substitutions.
Table 1: Examples of Suzuki-Miyaura Coupling Reactions
| Electrophile | Nucleophile | Catalyst | Base | Solvent | Product |
| Aryl Bromide | Phenylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/Water | Biphenyl Derivative |
| Vinyl Bromide | Styrylboronic Acid | Pd(OAc)₂/PCy₃ | K₃PO₄ | Toluene | Styrene Derivative |
| Heteroaryl Bromide | 2-Thiopheneboronic Acid | PdCl₂(dppf) | Cs₂CO₃ | DME | Aryl-thiophene Derivative |
The Sonogashira coupling provides a route to introduce alkyne functionalities. wikipedia.orgorganic-chemistry.org This reaction involves the coupling of a terminal alkyne with the brominated pyridine in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orgorganic-chemistry.org This method is highly valuable for the synthesis of conjugated enynes and arylalkynes. libretexts.org Similar to the Suzuki-Miyaura coupling, the reaction conditions can often be tuned to achieve selective mono-, di-, tri-, or even tetra-alkynylation of the tetrabromopyridine core. nih.gov
Table 2: Key Features of Sonogashira Coupling
| Component | Role | Common Examples |
| Catalyst | Facilitates the cross-coupling | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ |
| Co-catalyst | Activates the alkyne | CuI |
| Base | Neutralizes the HX byproduct | Triethylamine, Diethylamine |
| Solvent | Provides the reaction medium | THF, DMF, Toluene |
The bromine atoms on the 4-Pyridinol, 2,3,5,6-tetrabromo- core can be utilized to generate organometallic reagents through halogen-metal exchange. This typically involves reacting the brominated pyridine with strong organolithium reagents (like n-butyllithium) or magnesium metal. youtube.comlibretexts.org
The formation of an organolithium reagent occurs by treating the tetrabromopyridine with two equivalents of lithium metal. youtube.commasterorganicchemistry.com This creates a highly reactive species where a lithium atom is bonded to a carbon of the pyridine ring. youtube.com These organolithium reagents are potent nucleophiles and strong bases. libretexts.org
Similarly, Grignard reagents can be prepared by reacting the brominated pyridine with magnesium metal in an ether-based solvent like diethyl ether or tetrahydrofuran (B95107) (THF). youtube.comlibretexts.orgmasterorganicchemistry.com The resulting organomagnesium halide (R-MgX) is also a powerful nucleophile. libretexts.org
These organometallic intermediates are not typically isolated but are generated in situ and immediately used in subsequent reactions with various electrophiles. This allows for the introduction of a wide range of functional groups, including alkyl, acyl, and silyl (B83357) groups, further expanding the synthetic utility of the tetrabromopyridine scaffold. It is crucial to perform these reactions under anhydrous conditions, as both organolithium and Grignard reagents react readily with water. libretexts.orgmasterorganicchemistry.com
The functionalized derivatives of 4-Pyridinol, 2,3,5,6-tetrabromo- serve as key intermediates for the synthesis of more complex polycyclic and heterocyclic systems. nih.govresearchgate.net The strategic introduction of reactive handles through the methods described above allows for subsequent intramolecular or intermolecular cyclization reactions.
For instance, a derivative bearing both a nucleophilic group (like an amine or thiol) and an electrophilic site (introduced via cross-coupling or after conversion to an organometallic reagent) can undergo intramolecular cyclization to form a fused ring system. This approach has been utilized to synthesize various fused pyridine heterocycles, such as pyrido[4',3':4,5]thieno[2,3-d]pyrimidines. researchgate.netnih.gov
Furthermore, the di- or poly-functionalized pyridines can act as building blocks in cascade reactions or multi-component reactions to construct intricate molecular architectures. For example, derivatives can be employed in Ugi-Zhu reactions followed by cascade processes to assemble complex polyheterocyclic compounds like pyrrolo[3,4-b]pyridin-5-ones. mdpi.com The ability to build upon the tetrabromopyridine core in a stepwise and controlled manner makes it an invaluable platform for the development of novel heterocyclic libraries. mdpi.com
Advanced Spectroscopic Characterization and Structural Elucidation of 4 Pyridinol, 2,3,5,6 Tetrabromo and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Chemical Structure Determination (e.g., 1H, 13C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular framework of organic compounds by probing the magnetic properties of atomic nuclei.
¹H NMR Spectroscopy: In the context of 4-Pyridinol, 2,3,5,6-tetrabromo-, the proton NMR (¹H NMR) spectrum is expected to be relatively simple due to the high degree of substitution. The primary proton signal of interest would be from the hydroxyl (-OH) group and the N-H proton of the pyridinone tautomer. The chemical shift of these protons can be highly variable and is influenced by solvent, concentration, and temperature. For instance, in related pyridine (B92270) derivatives, the N-H proton signal can appear as a broad singlet at various chemical shifts. rsc.orgrsc.org The absence of signals in the aromatic region confirms the complete substitution of the pyridine ring by bromine atoms.
¹³C NMR Spectroscopy: The carbon-13 NMR (¹³C NMR) spectrum provides crucial information about the carbon skeleton. For 4-Pyridinol, 2,3,5,6-tetrabromo-, distinct signals are expected for the different carbon environments within the pyridine ring. The carbon atom attached to the oxygen (C4) would exhibit a chemical shift characteristic of a carbon in a carbonyl or enol group. The other carbon atoms (C2, C3, C5, C6), being bonded to bromine, will show shifts in the downfield region, influenced by the halogen's electronegativity. Predicted ¹³C NMR spectra for similar halogenated pyridines can aid in the assignment of these signals. np-mrd.orgdrugbank.comchemicalbook.com
| Nucleus | Expected Chemical Shift Range (ppm) | Notes |
| ¹H (OH ) | Variable, broad | Dependent on solvent and concentration. |
| ¹H (N -H) | Variable, broad | Indicative of the pyridinone tautomer. rsc.orgrsc.org |
| ¹³C (C 4) | ~160-180 | Carbonyl/enol carbon. |
| ¹³C (C 2, C3, C5, C6) | ~100-140 | Bromine-substituted carbons. |
Vibrational Spectroscopy: Infrared (IR) and Raman Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of molecules, offering a fingerprint of the functional groups present. kurouskilab.com
Infrared (IR) Spectroscopy: The IR spectrum of 4-Pyridinol, 2,3,5,6-tetrabromo- is characterized by several key absorption bands. A broad band in the region of 3400-3200 cm⁻¹ is typically assigned to the O-H stretching vibration of the hydroxyl group, often indicating hydrogen bonding. The N-H stretching vibration of the pyridinone tautomer can also appear in this region. mewaruniversity.org A strong absorption band around 1640-1680 cm⁻¹ is characteristic of the C=O stretching vibration in the pyridinone form. rsc.orgmewaruniversity.org The C-Br stretching vibrations are expected to appear in the lower frequency region of the spectrum, typically below 800 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. For pyridine and its derivatives, characteristic ring breathing modes are observed in the Raman spectra. aps.orgethz.ch For 4-Pyridinol, 2,3,5,6-tetrabromo-, the symmetric ring breathing mode would be a prominent feature. The C-Br stretching vibrations are also readily observed in the Raman spectrum. The complementarity of IR and Raman is particularly useful as some vibrations that are weak in IR may be strong in Raman, and vice versa. kurouskilab.com
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| O-H Stretch | 3400-3200 (broad) mewaruniversity.org | Weak |
| N-H Stretch | ~3270 mewaruniversity.org | Weak |
| C=O Stretch | 1680-1640 rsc.orgmewaruniversity.org | Variable |
| C=C/C=N Ring Stretch | ~1600-1400 | ~1600-1400 |
| C-Br Stretch | < 800 | < 800 |
Mass Spectrometry (MS) for Molecular Ion Analysis and Fragmentation Patterns
Mass spectrometry (MS) is an essential tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns.
For 4-Pyridinol, 2,3,5,6-tetrabromo-, the mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of four bromine atoms (bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance). This would result in a cluster of peaks for the molecular ion. The fragmentation of 4-Pyridinol, 2,3,5,6-tetrabromo- under electron ionization would likely involve the successive loss of bromine atoms and potentially the elimination of CO or HCN, which is a common fragmentation pathway for pyridine-containing compounds. lifesciencesite.com
| Ion | m/z (relative to most abundant isotopes) | Significance |
| [C₅HBr₄NO]⁺ | 411 | Molecular Ion |
| [C₅HBr₃NO]⁺ | 332 | Loss of a bromine atom |
| [C₅HBr₂NO]⁺ | 253 | Loss of two bromine atoms |
| [C₄HBr₄N]⁺ | 383 | Loss of CO |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying conjugated systems.
The UV-Vis spectrum of 4-Pyridinol, 2,3,5,6-tetrabromo- is expected to show absorption bands corresponding to π → π* and n → π* transitions. The extensive conjugation in the pyridine ring, along with the influence of the bromo and hydroxyl/carbonyl substituents, will determine the position and intensity of these bands. The absorption maximum (λ_max) for related pyridinol derivatives can be influenced by solvent polarity. nih.govresearchgate.netresearchgate.net The presence of the carbonyl group in the pyridinone tautomer may give rise to a weak n → π* transition at a longer wavelength compared to the more intense π → π* transitions. libretexts.org
| Electronic Transition | Expected Wavelength Range (nm) | Notes |
| π → π | 200-300 | Intense absorption due to the conjugated system. |
| n → π | >300 | Weaker absorption, characteristic of the carbonyl group. libretexts.org |
X-ray Crystallography for Definitive Solid-State Structural Characterization
X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.
A single-crystal X-ray diffraction analysis of 4-Pyridinol, 2,3,5,6-tetrabromo- would provide definitive information about its solid-state structure. This includes precise bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding between the hydroxyl/carbonyl groups and nitrogen atoms of adjacent molecules. It would also confirm the tautomeric form (pyridinol vs. pyridinone) present in the crystal lattice. The crystal structure would reveal the planarity of the pyridine ring and the orientation of the bromine substituents. nih.govnih.govaps.org
Computational and Theoretical Investigations of 4 Pyridinol, 2,3,5,6 Tetrabromo
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions
Density Functional Theory (DFT) serves as a powerful tool to investigate the electronic properties of 4-Pyridinol, 2,3,5,6-tetrabromo-. By applying DFT methods, such as the B3LYP functional with a suitable basis set like 6-311++G(d,p), the optimized molecular geometry and electronic structure can be determined. researchgate.net Theoretical investigations on similar pyridine (B92270) derivatives have demonstrated the utility of DFT in providing insights into molecular geometry, molecular orbitals, and atomic charges. nih.gov
Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. For 4-Pyridinol, 2,3,5,6-tetrabromo-, the electron-withdrawing nature of the four bromine atoms and the hydroxyl group significantly influences the electron density distribution on the pyridine ring, which can be quantified through Mulliken population analysis or Natural Bond Orbital (NBO) analysis.
Table 1: Predicted Electronic Properties of 4-Pyridinol, 2,3,5,6-tetrabromo- using DFT
| Parameter | Predicted Value | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating ability |
| LUMO Energy | -2.1 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 4.4 eV | Relates to chemical reactivity and stability |
| Dipole Moment | 2.5 D | Indicates overall polarity of the molecule |
| Mulliken Charge on N | -0.45 e | Reflects the electron density at the nitrogen atom |
Note: The values in this table are illustrative and represent typical outcomes of DFT calculations for similar halogenated pyridines.
Quantum Chemical Modeling of Reaction Mechanisms and Transition States
Quantum chemical modeling, often employing DFT or higher-level ab initio methods, is instrumental in mapping out potential reaction pathways and identifying transition state structures for reactions involving 4-Pyridinol, 2,3,5,6-tetrabromo-. For instance, in studying its potential role in nucleophilic substitution reactions, computational models can predict the activation energies and reaction enthalpies.
The process involves locating the transition state (TS) on the potential energy surface, which is a first-order saddle point. This is achieved by calculating the vibrational frequencies, where the TS is characterized by having exactly one imaginary frequency corresponding to the reaction coordinate. By tracing the intrinsic reaction coordinate (IRC) from the transition state, the connection between reactants and products can be confirmed. Such analyses are crucial for understanding the regioselectivity and stereoselectivity of reactions involving the pyridinol ring.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations provide a means to explore the conformational landscape and intermolecular interactions of 4-Pyridinol, 2,3,5,6-tetrabromo- over time. mdpi.comnih.gov By simulating the molecule in a solvent box, typically water, one can observe its dynamic behavior, including the rotation of the hydroxyl group and potential tautomeric equilibria.
MD simulations can reveal the preferred conformations of the molecule in solution. mdpi.com For 4-Pyridinol, 2,3,5,6-tetrabromo-, the orientation of the hydroxyl proton and its potential for hydrogen bonding with solvent molecules or other solute molecules are of particular interest. The simulations can also provide insights into the formation of aggregates or π-π stacking interactions between pyridine rings, which can be prevalent in concentrated solutions. The analysis of radial distribution functions (RDFs) from the MD trajectory can quantify the probability of finding solvent molecules or other ions around specific atoms of the pyridinol.
Spectroscopic Parameter Prediction and Validation Against Experimental Data
Computational methods are highly effective in predicting various spectroscopic parameters, which can then be validated against experimental measurements. researchgate.net For 4-Pyridinol, 2,3,5,6-tetrabromo-, the vibrational frequencies corresponding to its infrared (IR) and Raman spectra can be calculated using DFT. nih.gov The calculated wavenumbers, after appropriate scaling to account for anharmonicity and basis set limitations, can aid in the assignment of experimental spectral bands.
Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis) by calculating the vertical excitation energies and oscillator strengths. redalyc.org The predicted λmax values can be compared with experimental data to validate the computational model. Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can also be computed using methods like the Gauge-Including Atomic Orbital (GIAO) approach, providing a powerful tool for structural elucidation.
Table 2: Predicted and Experimental Spectroscopic Data for 4-Pyridinol, 2,3,5,6-tetrabromo-
| Spectroscopic Technique | Predicted Parameter | Illustrative Predicted Value |
| IR Spectroscopy | O-H stretch | 3550 cm⁻¹ |
| C-Br stretch | 650 cm⁻¹ | |
| ¹³C NMR Spectroscopy | C-OH chemical shift | 160 ppm |
| C-Br chemical shift | 110-125 ppm | |
| UV-Vis Spectroscopy | λmax (n→π) | 280 nm |
| λmax (π→π) | 245 nm |
Note: The values in this table are illustrative examples based on computational predictions for halogenated aromatic compounds and serve to demonstrate the type of data generated.
Applications in Advanced Organic Synthesis and Chemical Research
Role as a Key Synthetic Building Block for Architecturally Complex Molecules
The utility of polysubstituted pyridines as foundational synthons for constructing complex molecular architectures is well-established in organic chemistry. The compound 4-Pyridinol, 2,3,5,6-tetrabromo- is a prime candidate for such applications due to the high reactivity of its carbon-bromine bonds towards nucleophilic substitution and metal-catalyzed cross-coupling reactions. While direct examples of its use are specialized, the principles of its reactivity can be inferred from closely related analogs.
For instance, the chloro-analog, 2,3,5,6-tetrachloropyridine, serves as a crucial intermediate in the synthesis of agrochemicals. nih.gov Its chlorine atoms can be selectively replaced, allowing for the stepwise construction of more complex derivatives. Similarly, other highly substituted pyridines are used as precursors to form polycyclic and bicyclic systems. researchgate.netrsc.org The 3,4-dihydro-2(1H)-pyridone (3,4-DHPo) scaffold, which shares the core structure of the pyridone tautomer of 4-pyridinol, is recognized as a "privileged structure" and a key intermediate for synthesizing a variety of complex and biologically active compounds. mdpi.com
The reactivity of 4-Pyridinol, 2,3,5,6-tetrabromo- allows it to function as a scaffold upon which complex side chains and fused ring systems can be built. The four bromine atoms offer multiple reaction sites that can be exploited to create diverse molecular shapes, a desirable trait in the synthesis of natural product analogs and other architecturally complex molecules. nih.gov
Precursors in the Rational Design and Synthesis of Functional Molecules
The rational design of functional molecules, particularly those with specific biological or material properties, often relies on versatile precursors that can be systematically modified. The 4-pyridinol skeleton is a core feature in numerous bioactive compounds, and the tetrabrominated version offers a unique entry point for creating novel derivatives.
The pyrido[2,3-d]pyrimidin-4(3H)-one moiety, for example, has been utilized as a building block for designing potent anticancer agents that target Epidermal Growth Factor Receptor (EGFR) kinases. nih.gov Researchers have successfully synthesized tetracyclic derivatives from this core that show significant cytotoxic activity against various cancer cell lines. nih.gov Similarly, the fusion of other rings to the pyridine (B92270) core, as seen in pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives, has led to the discovery of potent PI3 kinase inhibitors. nih.gov
The compound 2,3,5,6-tetra(2'-pyridyl)pyrazine (tppz), a molecule with a similar tetra-substituted nitrogen-containing aromatic core, is noted for its versatility as an electron donor in creating macrocycles and multi-dimensional extended chain systems. furman.edu This highlights the potential of using highly substituted pyridines like 4-Pyridinol, 2,3,5,6-tetrabromo- as precursors for functional materials with specific electronic properties.
| Precursor Scaffold | Resulting Functional Molecule Class | Target Application |
| Pyrido[2,3-d]pyrimidin-4(3H)-one | Tetracyclic Pyrido-pyrimido-quinazoline-diones | Anticancer Agents (EGFR Inhibitors) nih.gov |
| Pyrido[3',2':4,5]furo[3,2-d]pyrimidine | 2-Aryl-4-morpholinopyridofuro-pyrimidines | Anticancer Agents (PI3 Kinase Inhibitors) nih.gov |
| 2,3,5,6-Tetra(2'-pyridyl)pyrazine | Metal-organic Frameworks, Macrocycles | Supramolecular Systems, Functional Materials furman.edu |
| 3,4-Dihydro-2(1H)-pyridone | Indazole amides, Isoxazolopyridinones | Bioactive Heterocycles (ROCK1 inhibitors) mdpi.com |
Development of Novel Chemical Reagents and Catalytic Systems
The high bromine content and reactive nature of 4-Pyridinol, 2,3,5,6-tetrabromo- make its structural motif a candidate for the development of specialized chemical reagents. A closely related compound, 2,4,4,6-tetrabromo-2,5-cyclohexadienone (B1293818) , is a well-known reagent used for the regioselective monobromination of aromatic amines and other substrates. google.com This reagent offers an advantage over liquid bromine by being a stable, solid material that facilitates easier handling and more precise reactions. google.com The development of similar targeted brominating agents from the tetrabromopyridinol scaffold is a plausible area of research.
In the realm of catalysis, pyridine-based ligands are ubiquitous due to their ability to coordinate with a wide range of metal centers. The synthesis of binuclear dioxomolybdenum(VI) complexes using bis(2-pyridinecarboxamide) ligands has produced effective catalysts for processes like fuel desulfurization. mdpi.com The heavily substituted nature of 4-Pyridinol, 2,3,5,6-tetrabromo- could be leveraged to create sterically demanding ligands that influence the selectivity and activity of metal catalysts.
Furthermore, the electron-deficient nature of the perhalogenated pyridine ring suggests its potential use in forming charge transfer complexes . Molecules like 2,3,5,6-tetra(2'-pyridyl)pyrazine are known to act as versatile electron donors that form a wide variety of complexes with Lewis acids, demonstrating numerous binding modes. furman.edu This capacity for complex formation is critical for applications in photocatalysis and molecular electronics.
Utilization in Investigating Biochemical Processes
Halogenated aromatic compounds are frequently employed as tools to study and modulate biochemical pathways, including enzyme inhibition and metabolic processes. The pyridine scaffold is a common feature in many enzyme inhibitors. For instance, various pyrido[2,3-d]pyrimidine (B1209978) derivatives have been identified as potent inhibitors of key enzymes in cancer signaling pathways. nih.gov
One significant area of biochemical investigation is cyclic photophosphorylation , a process central to energy conversion in photosynthesis. This pathway can be suppressed by various uncouplers and energy transfer inhibitors. nih.gov These inhibitors often function by disrupting proton gradients across thylakoid membranes, which is essential for ATP synthesis. nih.gov While not specifically documented for 4-Pyridinol, 2,3,5,6-tetrabromo-, compounds with its characteristics—a lipophilic, halogenated aromatic structure—are candidates for investigation as potential uncouplers or inhibitors in such systems. The study of how different inhibitors affect electron transport and proton uptake provides fundamental insights into the coupling mechanism between electron flow and ATP production. nih.gov
The investigation of enzyme inhibition is another key application. The riboflavin (B1680620) biosynthesis pathway, which is essential in many pathogens but absent in humans, is a major target for antibacterial drug discovery. The enzyme 3,4-dihydroxy-2-butanone-4-phosphate synthase (DHBPS) is a key component of this pathway, and identifying its inhibitors is of great interest. nih.gov The design of competitive inhibitors often involves creating molecules that can bind to the enzyme's active site, a role for which novel heterocyclic structures derived from precursors like tetrabromopyridinol could be explored.
| Research Area | Key Process / Target | Role of Investigational Compounds | Related Findings |
| Photosynthesis Research | Cyclic Photophosphorylation | Uncoupling electron transport from ATP synthesis | Various inhibitors diminish absorbance changes associated with proton gradients. nih.gov |
| Antibacterial Research | Riboflavin Biosynthesis (DHBPS enzyme) | Competitive inhibition of the active site | 4-Phospho-d-erythronohydroxamic acid identified as a competitive inhibitor. nih.gov |
| Cancer Research | PI3K / EGFR Signaling | Inhibition of protein kinase activity | Pyrido-pyrimidine derivatives show potent, selective inhibition. nih.govnih.gov |
Environmental Transformation Pathways of 4 Pyridinol, 2,3,5,6 Tetrabromo
Photodegradation Mechanisms under Environmental Conditions
Photodegradation is a critical process that determines the environmental persistence of many halogenated aromatic compounds. This process involves the absorption of light energy, leading to the cleavage of chemical bonds. For compounds like 4-Pyridinol, 2,3,5,6-tetrabromo-, the carbon-bromine (C-Br) bonds are susceptible to photolytic cleavage.
Research on structurally similar compounds, such as the novel brominated flame retardant 2,4,6-Tris-(2,4,6-tribromophenoxy)-1,3,5-triazine (TTBP-TAZ), indicates that direct photolysis plays a significant role in their degradation. nih.govsigmaaldrich.com Under simulated sunlight, TTBP-TAZ undergoes sequential debromination, leading to the formation of less brominated and potentially more mobile transformation products. nih.gov The half-life for this process was determined to be 42.3 hours under specific experimental conditions. nih.gov Similarly, under UV-C irradiation, the degradation of TTBP-TAZ is rapid, occurring within minutes, and can involve photo-Fries rearrangement as a degradation pathway. nih.gov
Table 1: Photodegradation of an Analogous Brominated Compound
| Compound | Irradiation Source | Observed Pathway | Half-life (t1/2) | Reference |
|---|---|---|---|---|
| 2,4,6-Tris-(2,4,6-tribromophenoxy)-1,3,5-triazine (TTBP-TAZ) | Simulated Sunlight | Sequential Debromination | 42.3 h | nih.gov |
| 2,4,6-Tris-(2,4,6-tribromophenoxy)-1,3,5-triazine (TTBP-TAZ) | UV-C | Debromination, Photo-Fries Rearrangement | Complete degradation in < 10 min | nih.gov |
Microbial Degradation Processes and Associated Enzymatic Systems
Microbial degradation is a key pathway for the removal of many organic pollutants from the environment. While specific microbial strains capable of degrading 4-Pyridinol, 2,3,5,6-tetrabromo- have not been identified in the available literature, studies on analogous chlorinated pyridinols, such as 3,5,6-trichloro-2-pyridinol (B117793) (TCP), provide valuable insights. TCP is a major degradation product of the insecticide chlorpyrifos (B1668852). tuiasi.ro
Several bacterial and fungal strains have been isolated that can degrade TCP. For instance, a fungal consortium of JAS1 and JAS4 strains was shown to completely degrade 300 mg/L of chlorpyrifos and its metabolite TCP within 12 and 48 hours, respectively, in both mineral medium and soil. tuiasi.ro The degradation pathway for halogenated aromatics often involves initial dehalogenation followed by ring cleavage. The enzymes responsible for these transformations are diverse and include dioxygenases, hydroxylases, and reductases. nih.gov
In the case of 2,4-Dichlorophenoxyacetic acid (2,4-D), another chlorinated aromatic compound, the degradation pathway is well-elucidated and involves enzymes such as α-ketoglutarate-dependent 2,4-D dioxygenase (tfdA) for side-chain removal and 2,4-DCP hydroxylase (tfdB) for hydroxylation of the aromatic ring. nih.gov Fungal enzymes like peroxidases, cytochrome P450 monooxygenases, and laccases are also known to be effective in degrading chlorinated aromatic compounds. mdpi.com It is hypothesized that similar enzymatic systems in soil and aquatic microorganisms could potentially act on 4-Pyridinol, 2,3,5,6-tetrabromo-, leading to its breakdown. The initial step would likely be reductive debromination, which is often the rate-limiting step in the degradation of highly halogenated compounds.
Table 2: Microbial Degradation of Structurally Similar Chlorinated Pyridinols
| Compound | Microorganism(s) | Degradation Time | Key Findings | Reference |
|---|---|---|---|---|
| 3,5,6-trichloro-2-pyridinol (TCP) | Fungal consortium (JAS1 & JAS4) | 48 hours (in soil) | Complete degradation of both chlorpyrifos and TCP. | tuiasi.ro |
Chemical Hydrolysis and Oxidation in Aquatic and Terrestrial Ecosystems
In addition to photolytic and microbial processes, chemical reactions such as hydrolysis and oxidation can contribute to the transformation of 4-Pyridinol, 2,3,5,6-tetrabromo- in the environment. The stability of the pyridinol ring and the strength of the C-Br bonds suggest that this compound is likely to be relatively resistant to hydrolysis under typical environmental pH and temperature conditions.
However, advanced oxidation processes (AOPs), which generate highly reactive species like hydroxyl radicals (•OH), can lead to the degradation of such persistent compounds. While specific studies on the chemical oxidation of 4-Pyridinol, 2,3,5,6-tetrabromo- are lacking, research on other brominated compounds like 4,4′-isopropylidenebis(2,6-dibromophenol) (TBBPA) shows that photocatalytic oxidation using catalysts like magnetite can be effective. nih.gov These processes typically involve debromination, hydroxylation, and ultimately, ring cleavage. nih.gov In natural systems, such oxidative processes can be initiated by sunlight in the presence of naturally occurring photosensitizers.
Modeling and Prediction of Environmental Fate and Persistence
Environmental fate models are valuable tools for predicting the transport, distribution, and persistence of chemicals in the environment. These models integrate a compound's physicochemical properties with environmental parameters to estimate its likely behavior. For a compound like 4-Pyridinol, 2,3,5,6-tetrabromo-, key input parameters for such models would include its water solubility, vapor pressure, octanol-water partition coefficient (Kow), and organic carbon-water (B12546825) partition coefficient (Koc).
While no specific modeling studies for 4-Pyridinol, 2,3,5,6-tetrabromo- were found, models like AERMOD, PRZM-3, MODFLOW, and MT3DMS have been used to predict the environmental fate of other persistent organic pollutants like perfluorooctanoic acid (PFOA). These linked modeling systems can simulate a chemical's movement through air, soil, surface water, and groundwater.
Given its high degree of bromination, 4-Pyridinol, 2,3,5,6-tetrabromo- is expected to have low water solubility and a high affinity for organic matter in soil and sediment, leading to limited mobility but high persistence. Its potential for long-range atmospheric transport would depend on its volatility. Predictive models, once parameterized, could provide crucial estimates of its environmental concentrations, persistence, and potential for bioaccumulation.
Conclusion and Future Research Directions
Summary of Key Advancements in 4-Pyridinol, 2,3,5,6-tetrabromo- Chemistry
Research specifically focused on 4-Pyridinol, 2,3,5,6-tetrabromo- has been limited, with advancements primarily centered on its synthesis. The most established laboratory-scale preparation involves the direct bromination of 4-pyridinol. This electrophilic aromatic substitution reaction utilizes an excess of bromine in a suitable solvent, such as glacial acetic acid, to achieve exhaustive bromination of the pyridine (B92270) ring. The high degree of halogenation significantly influences the compound's physicochemical properties, rendering it a crystalline solid with a high melting point and solubility in halogenated organic solvents. While this synthetic method is effective for small-scale preparations, it represents the bulk of the specific research findings for this particular compound. The extensive substitution with electron-withdrawing bromine atoms imparts a high degree of reactivity in principle, though detailed studies on its subsequent chemical transformations are not widely reported.
Current Challenges and Future Opportunities in Synthesis and Derivatization
A primary challenge in the chemistry of 4-Pyridinol, 2,3,5,6-tetrabromo- lies in the development of more sustainable and versatile synthetic methodologies. The current reliance on elemental bromine raises environmental and safety concerns. Future research should explore alternative, greener brominating agents and catalytic systems to improve the sustainability of its synthesis.
Furthermore, the derivatization of the 4-Pyridinol, 2,3,5,6-tetrabromo- scaffold is a significant area of opportunity. The bromine atoms, while deactivating the ring towards electrophilic substitution, are excellent leaving groups for nucleophilic aromatic substitution (SNAr) reactions. This opens avenues for the introduction of a wide array of functional groups at the 2, 3, 5, and 6-positions. The development of selective and controlled substitution reactions would be a major breakthrough, allowing for the synthesis of a diverse library of derivatives with tailored properties. Additionally, the hydroxyl group at the 4-position offers a handle for further functionalization through etherification, esterification, or conversion to other functional groups, further expanding the accessible chemical space.
Emerging Trends in Reactivity and Mechanistic Understanding
The reactivity of polyhalogenated pyridines is a subject of ongoing interest. For 4-Pyridinol, 2,3,5,6-tetrabromo-, a deeper mechanistic understanding of its reactivity is crucial for unlocking its synthetic potential. Emerging trends in physical organic chemistry, including advanced spectroscopic techniques and in-situ reaction monitoring, could be applied to elucidate the mechanisms of its reactions. For instance, detailed kinetic studies of nucleophilic substitution reactions would provide valuable insights into the influence of the electronic and steric effects of the four bromine atoms and the 4-hydroxyl group. Understanding these fundamental aspects will enable the rational design of new reactions and synthetic strategies.
Prospective Applications in Sustainable Chemistry and Advanced Materials Science
The unique electronic properties conferred by the high degree of bromination suggest that 4-Pyridinol, 2,3,5,6-tetrabromo- and its derivatives could find applications in several cutting-edge fields. In sustainable chemistry, these compounds could serve as flame retardants, a traditional application for brominated compounds. However, a move towards more environmentally benign applications is desirable. For instance, they could act as precursors to novel catalysts or as building blocks for functional organic materials.
In advanced materials science, the high refractive index and thermal stability often associated with polyhalogenated organic molecules make them interesting candidates for optical and electronic materials. The ability to tune the electronic properties through derivatization could lead to the development of novel semiconductors, dielectrics, or materials with non-linear optical properties. The pyridine nitrogen and the 4-hydroxyl group also provide potential coordination sites for the construction of metal-organic frameworks (MOFs) with unique catalytic or gas-sorption properties.
Integration of Advanced Computational Techniques for Predictive Chemistry
The integration of advanced computational techniques offers a powerful tool for accelerating research into the chemistry of 4-Pyridinol, 2,3,5,6-tetrabromo-. Density Functional Theory (DFT) calculations can be employed to predict its geometric and electronic structure, spectroscopic properties, and reactivity. Computational modeling can help to:
Predict Reaction Outcomes: Simulate the course of potential reactions and predict the feasibility and selectivity of different synthetic transformations.
Elucidate Reaction Mechanisms: Investigate the transition states and intermediates of reactions to gain a deeper understanding of the underlying mechanisms.
Design Novel Derivatives: In-silico screening of virtual libraries of derivatives can help to identify candidates with desired properties for specific applications, thus guiding synthetic efforts.
Understand Spectroscopic Data: Correlate calculated spectroscopic parameters with experimental data to aid in the structural characterization of new compounds.
By combining computational predictions with experimental validation, the exploration of the chemical space around 4-Pyridinol, 2,3,5,6-tetrabromo- can be made more efficient and targeted.
Q & A
Q. What mechanistic insights guide the synthesis of derivatives for structure-activity relationship (SAR) studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
